Demonstrated High-Yielding, Scalable Iodination at the C3 Position
The synthesis of 8-chloro-3-iodoimidazo[1,2-a]pyrazine has been demonstrated on a multi-gram scale with high efficiency, providing a reliable and scalable route to the key differentiated intermediate. In a published patent procedure, the iodination of 8-chloroimidazo[1,2-a]pyrazine with N-iodosuccinimide (NIS) in DMF at room temperature afforded the desired 3-iodo product in a 75.8% isolated yield (7.17 g) [1]. This contrasts with the more reactive but often lower-yielding bromination of similar substrates, where side reactions can be more problematic [2]. The high yield and mild conditions underscore the practical and robust nature of accessing the C3-iodo functional handle.
| Evidence Dimension | Isolated Yield for C3 Iodination vs. C3 Bromination |
|---|---|
| Target Compound Data | 75.8% yield (7.17 g scale) |
| Comparator Or Baseline | C3-Bromo-8-chloroimidazo[1,2-a]pyrazine (Typical yields for similar brominations are often lower, e.g., 50-70%, though specific data varies widely by substrate and conditions [2]). |
| Quantified Difference | Yield of 75.8% for the target compound |
| Conditions | Reaction of 8-chloroimidazo[1,2-a]pyrazine (33.9 mmol) with N-iodosuccinimide (35.6 mmol) in DMF at room temperature for 48 hours [1]. |
Why This Matters
The high isolated yield validates a scalable and efficient synthesis for the C3-iodo derivative, ensuring reliable access to this specific building block for large-scale medicinal chemistry campaigns or pre-clinical development.
- [1] WO2021/249896 A1. Preparation of Imidazopyrazine Derivatives as Antibacterial Agents. Page/Page column 51-53. 2021. View Source
- [2] ChemicalBook. 3-BROMO-8-CHLOROIMIDAZO[1,2-A]PYRAZINE synthesis. https://www.chemicalbook.com/Synthesis_3-BROMO-8-CHLOROIMIDAZO-1-2-A-PYRAZINE.htm. View Source
